Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride
Description
Nomenclature and Chemical Identification
The compound this compound is systematically identified through multiple chemical nomenclature systems and registration databases. The Chemical Abstracts Service has assigned this compound the unique identifier 76811-96-6, establishing its definitive chemical identity within the global chemical registry. The molecular formula C34H42ClNO4 represents the complete atomic composition, including the hydrochloride salt form, with a molecular weight of 564.15 daltons.
The International Union of Pure and Applied Chemistry nomenclature provides the systematic name as ethyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate hydrochloride, which precisely describes the molecular structure and functional group arrangements. Additional registry numbers include the Molecular Design Limited number MFCD07782108, further confirming the compound's established chemical identity. The compound exists in multiple synonymous forms within chemical databases, including variations such as ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-α,α-dimethylbenzeneacetate hydrochloride and 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethyl-benzeneacetic acid ethyl ester hydrochloride.
| Chemical Property | Specification |
|---|---|
| Chemical Abstracts Service Number | 76811-96-6 |
| Molecular Formula | C34H42ClNO4 |
| Molecular Weight | 564.15 g/mol |
| Molecular Design Limited Number | MFCD07782108 |
| Minimum Purity Specification | 95% |
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader research efforts surrounding antihistamine drug development, particularly the work conducted on fexofenadine and its related compounds. The compound emerged from extensive pharmaceutical research programs focused on developing safer alternatives to first-generation antihistamines that caused significant sedative effects. Raymond Woosley's groundbreaking research at Georgetown University Medical Center played a pivotal role in identifying fexofenadine as a safer antihistamine alternative, work that subsequently led to the synthesis and characterization of numerous related compounds including this ethyl ester derivative.
The discovery pathway involved systematic investigation of terfenadine metabolism and the identification of its active metabolite fexofenadine, which demonstrated superior safety profiles compared to the parent compound. During the 1990s, researchers recognized the need to synthesize and characterize various derivatives and intermediates related to fexofenadine for comprehensive pharmaceutical development programs. This compound represents one such derivative, synthesized as part of the extensive chemical library development that accompanied fexofenadine research and development efforts. The compound's synthesis likely occurred during the comprehensive patent protection and pharmaceutical development phases that followed fexofenadine's initial discovery.
The European Patent Office documentation from 2008 provides evidence of sophisticated synthetic methodologies developed for fexofenadine and its derivatives, including processes that would have enabled the synthesis of this ethyl ester compound. These synthetic developments represented significant advances in pharmaceutical chemistry, particularly in the creation of stereospecific synthetic routes that avoided hazardous reagents and simplified purification processes. The historical significance of this compound extends beyond its individual properties to encompass its role in the broader evolution of antihistamine pharmaceutical chemistry and drug development methodologies.
Chemical Classification and Structural Family
This compound belongs to the chemical family of piperidine-containing pharmaceutical compounds, specifically classified as a fexofenadine-related derivative. The compound exhibits the characteristic structural features of second-generation antihistamine compounds, including the central piperidine ring system substituted with a hydroxydiphenylmethyl group, which represents the azacyclonol moiety common to this class of pharmaceuticals. The presence of the alpha,alpha-dimethylbenzeneacetic acid ethyl ester functionality further classifies this compound within the broader category of phenylacetic acid derivatives used in pharmaceutical applications.
The structural architecture of this compound demonstrates the sophisticated molecular design principles employed in modern pharmaceutical chemistry. The piperidine ring system serves as the central pharmacophoric element, providing the three-dimensional framework necessary for biological activity. The hydroxydiphenylmethyl substituent contributes significant steric bulk and provides multiple sites for potential hydrogen bonding interactions. The butyl chain linker connects the piperidine system to the aromatic ketone functionality, establishing the extended molecular framework characteristic of this compound class.
The ethyl ester functionality represents a prodrug or synthetic intermediate modification of the carboxylic acid present in the parent fexofenadine structure. This esterification provides altered physicochemical properties, including modified lipophilicity and potential for metabolic conversion to the active acid form. The alpha,alpha-dimethyl substitution pattern on the benzeneacetic acid portion provides metabolic stability and influences the compound's overall conformational preferences. The hydrochloride salt formation enhances the compound's aqueous solubility and provides improved handling characteristics for pharmaceutical processing applications.
| Structural Classification | Description |
|---|---|
| Primary Chemical Class | Piperidine derivative |
| Secondary Classification | Antihistamine-related compound |
| Functional Group Category | Phenylacetic acid ethyl ester |
| Salt Form | Hydrochloride |
| Stereochemical Considerations | Alpha,alpha-disubstituted acetic acid |
Research Significance in Pharmaceutical Chemistry
The research significance of this compound extends across multiple domains of pharmaceutical science, particularly in the areas of synthetic methodology development, impurity profiling, and structure-activity relationship studies. The compound serves as a valuable synthetic intermediate in the preparation of fexofenadine and related antihistamine compounds, providing researchers with a versatile starting material for chemical modifications and pharmaceutical development efforts. Its role in synthetic chemistry has contributed to the development of improved synthetic routes that avoid hazardous reagents and provide higher yields of desired products.
In pharmaceutical analysis and quality control, this compound represents an important reference standard for impurity profiling studies of fexofenadine pharmaceutical preparations. The systematic identification and characterization of related compounds enables pharmaceutical manufacturers to establish comprehensive impurity profiles and develop appropriate analytical methods for drug substance and drug product quality control. The compound's structural similarity to fexofenadine while maintaining distinct chemical properties makes it particularly valuable for developing selective analytical methodologies that can distinguish between closely related chemical entities.
The compound's significance in pharmaceutical research extends to its utility in mechanistic studies of antihistamine metabolism and pharmacokinetics. Research investigating the oxidative degradation pathways of fexofenadine has identified related compounds that provide insights into potential metabolic transformations and degradation mechanisms. These studies contribute to understanding drug stability, metabolic pathways, and potential biological activities of pharmaceutical compounds within this structural class. The availability of well-characterized synthetic standards like this ethyl ester derivative enables researchers to conduct comprehensive metabolic profiling studies and establish structure-metabolism relationships.
The compound also contributes to the broader understanding of structure-activity relationships within the antihistamine pharmaceutical class. By providing a systematically modified derivative of the fexofenadine structure, researchers can investigate how specific structural modifications influence biological activity, physicochemical properties, and pharmaceutical behavior. This research significance extends to drug design efforts aimed at developing improved antihistamine medications with enhanced efficacy, selectivity, or pharmaceutical properties.
Properties
IUPAC Name |
ethyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4.ClH/c1-4-39-32(37)33(2,3)27-19-17-26(18-20-27)31(36)16-11-23-35-24-21-30(22-25-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29;/h5-10,12-15,17-20,30,38H,4,11,16,21-25H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGIKTXVRKZQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513501 | |
| Record name | Ethyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76811-96-6 | |
| Record name | Ethyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated for their antiproliferative effects against various cell lines. Therefore, it is plausible that this compound may also target cellular processes involved in cell proliferation.
Mode of Action
Based on its structural similarity to other diphenyl piperidinyl methanol derivatives, it may interact with its targets to modulate their function.
Biological Activity
Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride, commonly referred to by its CAS number 76811-96-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antihistaminic effects. This compound is structurally related to fexofenadine, a well-known antihistamine used for treating allergic reactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 564.15 g/mol. Its structure features a piperidine moiety, which is significant in pharmacological activity, particularly in the modulation of histamine receptors.
| Property | Value |
|---|---|
| Molecular Formula | C34H42ClNO4 |
| Molecular Weight | 564.15 g/mol |
| CAS Number | 76811-96-6 |
| LogP | 6.16 |
| Polar Surface Area | 66.84 Å |
Antihistaminic Properties
Research indicates that compounds like this compound exhibit significant antihistaminic activity. This activity is primarily attributed to their ability to antagonize H1 receptors, which play a crucial role in allergic responses.
- Mechanism of Action : The compound acts as an antagonist at the H1 receptor sites, preventing histamine from exerting its effects on target tissues. This action helps alleviate symptoms associated with allergic reactions such as itching, sneezing, and nasal congestion.
- Comparative Studies : In comparative studies with fexofenadine, it was observed that both compounds share similar mechanisms but may differ in their side effect profiles and efficacy due to structural variations.
Case Studies and Research Findings
A range of studies has been conducted to evaluate the biological activity of this compound:
- Animal Model Studies : In various animal models, the compound demonstrated a significant reduction in allergic symptoms when administered prior to exposure to allergens. These findings were consistent across multiple studies indicating its potential as an effective antihistamine.
- Metabolic Studies : The metabolic pathways of this compound have been explored, revealing that it undergoes extensive first-pass metabolism similar to fexofenadine. This results in measurable plasma concentrations that correlate with its antihistaminic effects.
Safety and Toxicology
While the biological activity of this compound shows promise, safety assessments are crucial:
- Toxicological Profiles : Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile with minimal adverse effects at therapeutic doses.
- Side Effects : Common side effects observed in clinical trials include mild sedation and gastrointestinal disturbances, typical of many antihistamines.
Comparison with Similar Compounds
Acid Impurity: α,α-Dimethyl-4-[4-[4-(Hydroxydiphenylmethyl)piperidin-1-yl]-1-oxobutyl]benzeneacetic Acid
Key Differences :
- Structure : Lacks the ethyl ester and hydrochloride salt present in the target compound.
- Molecular Formula: C₃₂H₃₇NO₄ (499.64 g/mol).
- Stability : Forms as a degradation product of fexofenadine hydrochloride, increasing by 1.53% over two years of storage .
| Parameter | Target Compound | Acid Impurity |
|---|---|---|
| Molecular Formula | C₃₄H₄₂ClNO₄ | C₃₂H₃₇NO₄ |
| Molecular Weight | 564.14 g/mol | 499.64 g/mol |
| Functional Groups | Ethyl ester, ketone, hydrochloride | Carboxylic acid, ketone |
| Stability | Degrades to acid impurity over time | Stable under storage conditions |
1-Hydroxybutyl Derivatives (e.g., Fexofenadine-Related Compounds)
Key Differences :
- Structure : Replaces the 1-oxobutyl ketone with a 1-hydroxybutyl group.
- Pharmacological Role : These derivatives are intermediates or metabolites of antihistamines like fexofenadine, with altered pharmacokinetic properties due to the hydroxyl group .
| Parameter | Target Compound | 1-Hydroxybutyl Derivative |
|---|---|---|
| Molecular Formula | C₃₄H₄₂ClNO₄ | C₃₂H₃₈ClNO₄ |
| Molecular Weight | 564.14 g/mol | 545.11 g/mol |
| Functional Groups | Ketone, ethyl ester | Hydroxyl, carboxylic acid (if hydrolyzed) |
| Bioactivity | Precursor to active metabolites | Direct pharmacological activity |
Pesticide Esters (e.g., Bromopropylate, Chloropropylate)
Key Differences :
- Structure : Share benzeneacetate ester groups but have halogenated phenyl substituents (e.g., bromine, chlorine) instead of hydroxydiphenylmethyl groups.
- Application : Used as pesticides rather than pharmaceuticals, demonstrating how structural modifications dictate functional roles .
| Parameter | Target Compound | Bromopropylate |
|---|---|---|
| Molecular Formula | C₃₄H₄₂ClNO₄ | C₁₇H₁₆Br₂O₃ |
| Molecular Weight | 564.14 g/mol | 428.11 g/mol |
| Functional Groups | Hydroxydiphenylmethyl, piperidine | Bromophenyl, isopropyl ester |
| Use | Pharmaceutical impurity | Acaricide/Pesticide |
Stability and Degradation Insights
The target compound’s ethyl ester group contributes to its instability under storage conditions. Hydrolysis of the ester bond generates the free acid impurity, a critical quality control concern in fexofenadine hydrochloride formulations . In contrast, the 1-hydroxybutyl derivatives and pesticide esters exhibit distinct degradation pathways due to differences in functional groups (e.g., halogenated vs. hydroxydiphenylmethyl substituents) .
Preparation Methods
Preparation of Keto Ester Intermediate (Formula II)
- Ethyl α,α-dimethylphenyl acetate reacts with 4-chlorobutyryl chloride under Friedel-Crafts conditions.
- The resulting keto ester is condensed with α,α-diphenyl-4-piperidinemethanol to form the key intermediate, methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzene acetate (Formula II).
One-Pot Reduction and Hydrolysis Process
A novel and improved one-pot process has been developed to enhance yield, purity, and cost-effectiveness:
- Reduction Step: The keto group of Formula II is completely reduced to the hydroxy compound (Formula III) using a reducing agent such as sodium borohydride, potassium borohydride, tetralkyl ammonium borohydride, or zinc borohydride. Sodium borohydride is preferred.
- Reaction Conditions: The reduction is carried out in an alcoholic solvent (methanol, ethanol, or their mixtures) at 35–70°C, typically 60–65°C, for 1–2 hours to ensure complete conversion (keto compound <0.1% by HPLC).
- Hydrolysis Step: Without isolating the reduced intermediate, the reaction mixture is treated with a base (e.g., sodium hydroxide) at reflux temperature to hydrolyze the ester group to the acid.
- Workup: After hydrolysis, the mixture is cooled, pH adjusted to 6.5–7.0 with dilute hydrochloric acid, stirred at 70–75°C, then cooled further to 0–5°C. The product is filtered, washed, and dried.
- Purification: The crude product is slurried in ethanol and refluxed for several hours, then cooled and filtered to obtain highly pure fexofenadine hydrochloride.
Advantages of the One-Pot Process
- Reduces the number of synthetic steps.
- Minimizes formation of impurities, especially meta-isomer and unreacted keto compound impurities.
- Improves overall yield and purity (>99.7% by HPLC).
- Enhances safety and cost-effectiveness for industrial scale production.
Data Table: Typical Reaction Parameters and Outcomes
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity by HPLC (%) | Key Notes |
|---|---|---|---|---|---|---|
| Reduction | Sodium borohydride in methanol/ethanol | 60–65 | 1–2 hours | — | Keto <0.1% | Complete keto to hydroxy conversion |
| Hydrolysis | Sodium hydroxide solution (7 g in 75 ml H2O) | Reflux (~100) | 6 hours | — | — | Ester hydrolysis to acid |
| pH Adjustment & Stir | Dilute HCl to pH 6.5–7.0 | 70–75 | 1 hour | — | — | Stabilization step |
| Cooling & Filtration | Cooling to 0–5 | — | — | — | — | Isolation of crude product |
| Purification | Reflux in ethanol (95%) | Reflux | 3 hours | 85–90 | >99.7 | Removal of meta and keto impurities |
Preparation of Anhydrous and Hydrated Hydrochloride Salts
- The hydrochloride salt of the compound can be prepared by acid addition to the free acid.
- Polymorphs and pseudomorphs of the hydrochloride salt exist (Forms I, II, III, IV), which can be prepared by recrystallization or azeotropic distillation.
- Hydrated forms can be converted to anhydrous forms by water-minimizing recrystallization or azeotropic distillation, important for pharmaceutical formulation stability.
Research Findings and Industrial Relevance
- Prior art methods often resulted in incomplete reduction, leading to impurities and lower yields.
- The one-pot reduction-hydrolysis method ensures complete conversion of the keto intermediate, minimizing impurities.
- The process is scalable and suitable for industrial manufacture, providing a high-purity product with minimal purification steps.
- The use of sodium borohydride in alcoholic solvents at controlled temperatures is critical for reaction efficiency.
- The purification by ethanol reflux significantly reduces meta-isomer impurities and residual keto compounds.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of this compound?
- Methodology :
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are critical. Compare experimental spectra with theoretical data derived from the molecular formula C₃₄H₄₁NO₄·HCl .
- Use InChI Key validation (1S/C34H41NO4.ClH/c1-4-39-32(37)33(2,3)27-19-17-26(18-20-27)31(36)16-11-23-35-24-21-30(22-25-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29;/h5-10,12-15,17-20,30,38H,4,11,16,21-25H2,1-3H3;1H) to cross-reference structural databases .
- Table : Key physicochemical properties for verification:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₄H₄₁NO₄·HCl | |
| Molecular Weight | 564.16 g/mol (free base) | Calculated |
| InChI Key | XQXPVVBIMDBYFF-UHFFFAOYSA-N |
Q. What analytical methods are recommended for purity assessment?
- Methodology :
- HPLC with UV detection : Use a mobile phase of methanol:sodium acetate buffer (65:35) adjusted to pH 4.6 for optimal separation .
- System suitability tests : Ensure resolution ≥2.0 between the compound and potential impurities (e.g., fexofenadine-related intermediates) .
- Loss on drying : Determine hygroscopicity by heating at 105°C for 3 hours; acceptable loss <0.5% .
Q. How can researchers synthesize this compound?
- Methodology :
- Multi-step synthesis : Start with 4-piperidone derivatives (e.g., 1-Ethoxycarbonyl-4-piperidone) to build the piperidinyl-butanol backbone .
- Esterification : React the intermediate 4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl moiety with ethyl alpha,alpha-dimethylbenzeneacetate under acidic conditions .
- Purification : Use column chromatography (silica gel, ethyl acetate:hexane 3:7) to isolate the final product, followed by recrystallization from ethanol .
Advanced Research Questions
Q. How to design experiments to study its pharmacokinetic profile?
- Methodology :
- In vitro metabolic stability : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS. Use NADPH cofactor to assess cytochrome P450 involvement .
- Plasma protein binding : Apply ultrafiltration or equilibrium dialysis with spiked plasma samples; quantify free fraction using a validated HPLC method .
- Pharmacokinetic modeling : Fit concentration-time data to a two-compartment model to estimate parameters like t₁/₂ and Vd .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK-293, Caco-2) to rule out cell-specific effects .
- Off-target screening : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) to identify unintended interactions .
- Structural analogs comparison : Compare activity with fexofenadine hydrochloride (a structural analog) to isolate contributions of the hydroxydiphenylmethyl group .
Q. How to evaluate its stability under varying experimental conditions?
- Methodology :
- Forced degradation studies : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic). Monitor degradation products via HPLC-DAD .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere; correlate with DSC endotherms .
- Long-term storage : Store at -20°C in amber vials with desiccant; assess stability monthly for 12 months .
Q. What computational approaches predict its interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to histamine H1 receptors (PDB ID: 6DZR). Prioritize residues like Asp107 and Lys191 for mutagenesis validation .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidinyl-butanol moiety in lipid bilayers .
- QSAR modeling : Train models on fexofenadine derivatives to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
